molecular formula C12H15ClN2O B2622255 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride CAS No. 1853217-64-7

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride

Cat. No.: B2622255
CAS No.: 1853217-64-7
M. Wt: 238.72
InChI Key: VTSVNOJEZPXFQR-UHFFFAOYSA-N
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is a synthetic organic compound featuring a benzamide moiety linked to a partially hydrogenated pyridine ring. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications, though specific therapeutic indications remain under investigation.

The tetrahydropyridine scaffold is notable in medicinal chemistry due to its prevalence in bioactive molecules, such as dopamine receptor ligands and acetylcholinesterase inhibitors.

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10;/h1-5,14H,6-8H2,(H2,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSVNOJEZPXFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(1,2,3,6-tetrahydropyridin-4-yl)benzamide hydrochloride is C12H15ClN2OC_{12}H_{15}ClN_{2}O with a molecular weight of approximately 238.71 g/mol. The compound features a tetrahydropyridine ring connected to a benzamide moiety, which contributes to its biological activity and solubility in aqueous solutions .

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of monoamine oxidase (MAO). Studies have shown that derivatives of tetrahydropyridines can selectively inhibit MAO-A, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition may have implications for treating mood disorders and neurodegenerative diseases .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. The tetrahydropyridine component is associated with neuroprotection and receptor modulation capabilities. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative conditions like Alzheimer's disease .

Receptor Interaction Studies

This compound has been studied for its binding affinity to various receptors. For instance:

  • Serotonin Receptors : Its interactions with serotonin receptors could lead to novel antidepressant therapies.
  • Dopamine Receptors : The compound may influence dopaminergic signaling pathways, which are critical in the treatment of Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study Focus Findings
Inhibition of Monoamine Oxidase ADemonstrated time-dependent inhibition with potential therapeutic implications for mood disorders.
Neuroprotective EffectsShowed protective effects against neuronal cell death under oxidative stress conditions.
Receptor Binding AffinityIdentified significant binding to serotonin receptors with potential antidepressant properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the tetrahydropyridine structure to enhance biological activity. The versatility in synthetic pathways enables the creation of various derivatives that may exhibit improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis:

Property 4-(1,2,3,6-THP-benzamide HCl 4-(1,2,3,6-THP-benzonitrile HCl
Molecular Formula C12H15ClN2O (inferred) C12H13ClN2
Molecular Weight ~238.72 g/mol (calculated) 220.70 g/mol
Functional Group Amide (-CONH2) Nitrile (-CN)
Hydrogen Bonding Capacity High (donor/acceptor via -CONH2) Low (no H-bond donors)
Reactivity Stable; hydrolytically resistant Reactive (nitrile hydrolysis possible)
Solubility (aqueous) Higher (amide + HCl salt) Moderate (HCl salt mitigates lipophilicity)

Implications of Functional Group Differences:

  • Amide vs. Nitrile Reactivity : The amide group in the benzamide derivative is chemically stable under physiological conditions, reducing metabolic degradation risks compared to the nitrile analog, which may undergo enzymatic conversion to carboxylic acids or amines .
  • In contrast, the nitrile’s -CN group primarily engages in dipole-dipole interactions, limiting target engagement versatility.
  • Solubility : Both compounds benefit from hydrochloride salt formation, but the benzamide’s inherent polarity (due to the amide) likely confers superior solubility in polar solvents.

Broader Structural Analogs in Medicinal Chemistry

Beyond the nitrile analog, other derivatives of the tetrahydropyridine-benzene scaffold include:

  • 4-(1,2,3,6-THP-benzylamine HCl : Replaces the amide with an amine (-NH2), increasing basicity and altering pharmacokinetics.
  • 4-(1,2,3,6-THP-phenylacetic acid HCl : Introduces a carboxylic acid group, enhancing ionic interactions but reducing blood-brain barrier penetration.

These analogs highlight how minor structural modifications can drastically impact solubility, target selectivity, and metabolic stability. For example, benzamide derivatives are often prioritized in central nervous system (CNS) drug design due to their balanced lipophilicity and hydrogen-bonding capacity.

Research Findings and Gaps

While 4-(1,2,3,6-THP-benzamide HCl lacks publicly available biological data, its nitrile analog has been explored as an intermediate in kinase inhibitor synthesis . Further studies are needed to:

  • Characterize the benzamide derivative’s binding affinity for neurological or oncological targets.
  • Compare metabolic stability in vitro (e.g., cytochrome P450 assays).
  • Optimize synthetic routes to improve yield and purity.

Biological Activity

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is a compound with significant biological activity and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H15ClN2O
  • Molecular Weight : 238.72 g/mol
  • CAS Number : 1853217-64-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzamide with 1,2,3,6-tetrahydropyridine. This reaction is conducted under controlled conditions to ensure high yield and purity .

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the context of its application .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example:

  • Kinase Inhibition : It has been studied for its potential as a kinase inhibitor. The structure allows it to engage in hydrogen bonding and hydrophobic interactions with target kinases, leading to potent inhibition .

Antiproliferative Effects

The compound has demonstrated antiproliferative activity in various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in human cancer cell lines such as HCT116 .

Cell LineIC50 Value (nM)
HCT116<15
Other LinesVaries

Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurological disorders. Preliminary studies suggest it may modulate neurotransmitter systems and provide neuroprotection against excitotoxicity .

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer properties of this compound against a panel of human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value lower than many standard chemotherapeutics .
  • Neuroprotective Study : Another research focused on the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce neuronal death and improve functional outcomes in animal models of stroke .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenolPhenolic variantModerate enzyme inhibition
4-Phenyl-1,2,3,6-tetrahydropyridinePhenyl variantLimited antiproliferative activity

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride, and what are their critical optimization parameters?

The synthesis typically involves coupling a benzamide precursor with a tetrahydropyridine derivative. Key steps include:

  • Amidation : Reacting 4-chlorobenzoyl chloride (or analogous acylating agents) with a tetrahydropyridine amine under basic conditions to form the benzamide core .
  • Boronic Acid Coupling : Using Suzuki-Miyaura cross-coupling reactions with tetrahydropyridinyl boronic acid derivatives (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) to introduce the tetrahydropyridine moiety . Optimization parameters include reaction temperature (often 80–110°C for coupling), catalyst selection (e.g., Pd(PPh₃)₄), and protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

  • Analytical Techniques : Use HPLC (e.g., C18 columns with trifluoroacetic acid modifiers) and LCMS to monitor reaction progress and verify molecular weight (e.g., [M+H]+ peaks) .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) .
  • Spectroscopic Confirmation : ¹H/¹³C NMR to validate the benzamide carbonyl signal (~168 ppm) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy of hydrochloride salts. Avoid inhalation of fine powders .
  • Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can reaction yields be improved for the amidation step in synthesizing this compound?

  • Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/EDCI) to enhance acyl transfer efficiency .
  • Solvent Optimization : Replace traditional solvents (THF) with DMF or acetonitrile to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. What mechanistic insights explain the compound’s potential bioactivity in neurological or antibacterial studies?

  • Enzyme Targeting : The tetrahydropyridine moiety may inhibit bacterial PPTases (phosphopantetheinyl transferases), critical for fatty acid synthesis .
  • Receptor Binding : Molecular docking studies suggest interactions with neuronal acetylcholine receptors due to structural similarity to piperidine derivatives .
  • Metabolic Stability : The trifluoromethyl group (if present in analogs) enhances lipophilicity and resistance to oxidative metabolism .

Q. How can researchers resolve racemic mixtures of this compound during asymmetric synthesis?

  • Chiral Catalysts : Use palladium complexes with BINAP ligands to induce enantioselectivity in coupling reactions .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid to isolate enantiopure fractions .

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